Saralasin acetate anhydrous
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Overview
Description
Saralasin acetate anhydrous is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is known for its ability to act as a competitive antagonist of angiotensin II receptors, thereby inhibiting the effects of angiotensin II. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saralasin acetate anhydrous is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support, followed by deprotection and cleavage from the resin. The key steps include:
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Saralasin acetate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions, where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP in the presence of a base.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can impact the biological activity and stability of the compound .
Scientific Research Applications
Saralasin acetate anhydrous has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.
Biology: Employed in research on angiotensin II receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system
Mechanism of Action
Saralasin acetate anhydrous exerts its effects by competitively binding to angiotensin II receptors, specifically the type 1 and type 2 receptors. By blocking the binding of angiotensin II, it inhibits the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and sodium retention. This results in reduced blood pressure and decreased fluid retention, making it a valuable tool in the study and treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Losartan: A non-peptide angiotensin II receptor antagonist used clinically to treat hypertension.
Valsartan: Another non-peptide angiotensin II receptor antagonist with similar therapeutic applications.
Candesartan: A prodrug that is converted to its active form in the body, also used to treat hypertension.
Uniqueness
Saralasin acetate anhydrous is unique among these compounds due to its peptide nature, which allows for more specific interactions with angiotensin II receptors. Unlike non-peptide antagonists, this compound can be used to study the detailed mechanisms of receptor binding and activation, providing valuable insights into the renin-angiotensin system .
Properties
CAS No. |
54194-01-3 |
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Molecular Formula |
C44H69N13O12 |
Molecular Weight |
972.1 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C42H65N13O10.C2H4O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 |
InChI Key |
JFPFCTNAFOZCDA-LYHTUURTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
Origin of Product |
United States |
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